Aurora Kinase Inhibitor II
CAS No.: 331770-21-9
Cat. No.: VC21237698
Molecular Formula: C23H20N4O3
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331770-21-9 |
|---|---|
| Molecular Formula | C23H20N4O3 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26) |
| Standard InChI Key | IMYVCWQAHSYYOO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC |
Introduction
Chemical Properties and Structure
Structural Characteristics
Aurora Kinase Inhibitor II, also known as 4-(4'-Benzamidoanilino)-6,7-dimethoxyquinazoline, features a quinazoline core structure that is crucial for its inhibitory activity. The compound contains dimethoxy groups at positions 6 and 7 of the quinazoline ring, with an amino-phenyl-benzamide group attached at position 4 . This specific structure enables selective binding to Aurora kinases in the ATP-binding pocket, blocking their enzymatic activity.
Physical and Chemical Properties
Aurora Kinase Inhibitor II presents as a yellow solid with limited aqueous solubility. Its molecular characteristics are fundamental to understanding its biochemical behavior and application limitations.
Biological Activity and Mechanism
Inhibitory Profile
Aurora Kinase Inhibitor II demonstrates selective inhibition of Aurora kinases, which are serine/threonine kinases critical for mitotic progression. Its inhibitory potency varies across different Aurora kinase isoforms and cellular contexts.
This inhibitory profile positions Aurora Kinase Inhibitor II as a useful research tool for studying Aurora kinase functions in cancer cell biology .
Mechanism of Action
As an ATP-competitive inhibitor, Aurora Kinase Inhibitor II functions by binding to the ATP-binding pocket of Aurora kinases, preventing ATP from binding and thereby inhibiting the kinase activity. This mechanism disrupts multiple essential cellular processes during mitosis.
The compound's ability to penetrate cell membranes (being cell-permeable) allows it to effectively reach its intracellular targets . By inhibiting Aurora kinases, it interferes with critical mitotic processes including:
-
Centrosome maturation and separation
-
Spindle assembly and stability
-
Chromosomal alignment and segregation
-
Cytokinesis
These disruptions ultimately lead to mitotic arrest, polyploidy, and potential apoptotic cell death in rapidly dividing cells .
Research Applications
In Vitro Research Applications
Aurora Kinase Inhibitor II is primarily recommended for in vitro applications due to its physicochemical properties. It serves as a valuable tool for:
-
Investigating the role of Aurora kinases in cell cycle regulation
-
Studying mitotic progression in cancer cell lines
-
Exploring the effects of Aurora kinase inhibition on genomic stability
-
Developing and testing combination strategies with other anti-cancer agents
The compound's specificity makes it useful for dissecting the individual contributions of Aurora A and Aurora B to cellular processes, though it shows slightly higher potency against Aurora B (IC₅₀ 240 nM vs 310 nM for Aurora A) .
Limitations for In Vivo Use
Despite its usefulness in laboratory settings, Aurora Kinase Inhibitor II has important limitations that restrict its in vivo applications:
-
Limited aqueous solubility impacting bioavailability
-
High serum binding properties affecting its pharmacokinetic profile
-
Insufficient data on metabolic stability and toxicity in animal models
These characteristics make it unsuitable for preclinical in vivo studies or therapeutic development, where other Aurora kinase inhibitors with more favorable pharmacokinetic profiles have advanced further in development .
Aurora Kinases: Biological Context
Role in Cell Cycle Regulation
To fully appreciate the significance of Aurora Kinase Inhibitor II, it is essential to understand the biological context of its targets. Aurora kinases (A, B, and C) are pivotal regulators of mitosis with distinct subcellular localizations and functions:
Aurora A kinase localizes to centrosomes and spindle poles, where it regulates centrosome maturation, separation, and spindle assembly. It binds to and phosphorylates the LIM domain containing Ajuba protein during the G2 phase, resulting in autophosphorylation of Aurora A in its activation loop . This activation is further regulated by multiple cofactors including TPX2 and the GTPase Ran, which protect Aurora A from inhibitory dephosphorylation by protein phosphatases (PP1/PP2A) .
Aurora B kinase, as part of the chromosomal passenger complex, localizes to chromosomes during prophase, centromeres during metaphase, and the central spindle and midbody during anaphase and telophase. It plays critical roles in chromosome condensation, kinetochore-microtubule attachment, spindle checkpoint function, and cytokinesis .
Aurora C kinase shares high sequence similarity with Aurora B and appears to have overlapping functions, primarily in meiosis and early embryonic development.
Pathological Implications
Aurora kinases have gained significant attention as potential cancer therapeutic targets due to their frequent overexpression or amplification in various human malignancies. These abnormalities are linked to genomic instability leading to tumorigenesis .
Aurora A interacts with the p53 pathway at multiple levels, forming an integrated functional network. It interferes with p53 tumor suppressor function through at least two mechanisms:
-
Direct phosphorylation of p53 at Ser315, facilitating MDM-2 mediated degradation of p53 in cancer cells
-
Phosphorylation of p53 at Ser215, inactivating its transcriptional activity
Additionally, Aurora A overexpression has been shown to suppress TAp73, a p53 family member with significant homology to p53 that plays an essential role in apoptosis induced by cytotoxic agents .
These interactions highlight the significance of Aurora kinases as therapeutic targets and underscore the importance of inhibitors like Aurora Kinase Inhibitor II in cancer research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume